molecular formula C8H9BO3 B13455644 (E)-(4-Hydroxystyryl)boronic acid

(E)-(4-Hydroxystyryl)boronic acid

Cat. No.: B13455644
M. Wt: 163.97 g/mol
InChI Key: QUTQDTQBKQTDCI-AATRIKPKSA-N
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Description

(E)-(4-Hydroxystyryl)boronic acid (CAS 1400414-42-7) is a versatile organoboron compound of significant interest in chemical research and development. Its structure, featuring a boronic acid group, a trans-(E)-configured styryl unit, and a para-hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules via powerful catalytic reactions like the Suzuki-Miyaura cross-coupling . This reaction is a cornerstone in modern organic synthesis, enabling the construction of carbon-carbon bonds for applications in pharmaceuticals, materials science, and the creation of conjugated polymers . Beyond synthesis, this compound holds research value in biomedical and sensing applications. Boronic acids, in general, are well-known for their ability to form reversible covalent bonds with diols, such as those found in sugars . This unique mechanism of action makes this compound a promising candidate for the development of non-enzymatic glucose sensors , insulin delivery systems , and other diagnostic platforms that target carbohydrates . The electron-donating para-hydroxyl group influences the Lewis acidity of the boron center, which can fine-tune its binding affinity and selectivity for specific analytes . Researchers are also exploring related boronic acid derivatives for applications in HIV inhibition and as enzyme inhibitors . The compound should be stored in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

[(E)-2-(4-hydroxyphenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H9BO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10-12H/b6-5+

InChI Key

QUTQDTQBKQTDCI-AATRIKPKSA-N

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)O)(O)O

Canonical SMILES

B(C=CC1=CC=C(C=C1)O)(O)O

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms

Fundamental Boronic Acid Reactions

Boronate Ester Formation and Hydrolysis

Boronic acids, including (E)-(4-Hydroxystyryl)boronic acid, are characterized by their ability to reversibly form covalent complexes with diols, such as sugars and amino acids. wikipedia.org This reaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester, a process that is fundamental to their application in chemical sensing and self-healing materials. rsc.orgnsf.gov The formation of these esters is typically more favorable in solutions with higher pH values, where the more reactive boronate ion is present in higher concentrations. researchgate.net

The mechanism of boronate ester formation is a topic of ongoing study, but it is generally understood to involve a change in the boron atom's geometry from trigonal to tetrahedral. rsc.org In protic media, evidence suggests that both boronic acids and their corresponding boronate esters exist predominantly as solvent-inserted species. nih.gov The reaction proceeds through a dynamic equilibrium where the rate of esterification and hydrolysis can be influenced by factors such as pH, the structure of the diol, and the presence of internal or external catalysts. nsf.govresearchgate.net For instance, the presence of an ortho-aminomethyl group on a phenylboronic acid can lower the pKa of the boronic acid, facilitating boronate ester formation at neutral pH. nih.gov

The hydrolysis of boronate esters back to the boronic acid and diol is a crucial aspect of their dynamic nature. wikipedia.org This reversibility is key to their function in applications like saccharide sensors. rsc.org The hydrolysis of boronic esters can be achieved under mild conditions, for example, by using methylboronic acid or through catalysis with systems like iron(III) chloride and imidazole (B134444) in water. organic-chemistry.org

Lewis Acid Catalysis and Coordination

The boron atom in boronic acids possesses an empty p-orbital, which allows it to act as a Lewis acid by accepting a pair of electrons. researchgate.netmdpi.com This Lewis acidity is a cornerstone of their catalytic activity in a wide range of organic transformations, including dehydrations, carbonyl condensations, and acylations. nih.gov Organoboron acids are stable and organic-soluble Lewis acids that can reversibly form covalent bonds with oxygen-containing functional groups. nih.gov

In catalysis, the boronic acid can activate substrates by coordinating to them. For example, in acylation reactions, the boronic acid is proposed to complex with a carboxylic acid to form an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack. nih.govresearchgate.net This activation strategy is also employed in reactions like the Petasis Boron-Mannich reaction. wikipedia.org

Boronic acids exist in equilibrium with their boronate forms in aqueous solutions. nih.govsdu.dk They can act as Brønsted acid type receptors, forming hydrogen bonds with anions like chloride and acetate (B1210297), or as Lewis acid type receptors, forming tetrahedral adducts with anions such as fluoride (B91410) and dihydrogen phosphate. acs.orgacs.org The specific mode of interaction depends on the nature of the anion and the solvent. acs.org The Lewis acidity of boronic acids can also be harnessed in photoredox catalysis, where they form redox-active complexes with Lewis bases, enabling the generation of carbon radicals for C-C bond formation. nih.gov

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound, such as this compound, and an organohalide or triflate. libretexts.orgwikipedia.org This reaction is widely used to synthesize complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org The key advantages of using boronic acids in this reaction are their stability, low toxicity, and ease of preparation and handling. nih.govorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. libretexts.org This step proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org This step requires activation of the boronic acid by a base to enhance the polarization of the organic ligand. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for a successful coupling. organic-chemistry.orgresearchgate.net A variety of palladium catalysts and ligands can be employed, and the reaction can often be performed under mild conditions, sometimes even in aqueous or biphasic solvent systems. wikipedia.orgorganic-chemistry.org For instance, the coupling of aryl iodides with aryl boronic acids has been successfully demonstrated on DNA-conjugated substrates in a water and acetonitrile (B52724) mixture. frontiersin.org

Petasis Boron-Mannich Reactions

The Petasis Boron-Mannich (PBM) reaction is a multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines, including α-amino acids. wikipedia.orgnih.gov This reaction is valued for its ability to generate complex and highly functionalized molecules in a single step, often with high diastereoselectivity and enantioselectivity. nih.govmdpi.com

The reaction typically proceeds without a catalyst and is believed to involve the formation of an intermediate adduct between the boronic acid and the carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), or through the formation of an iminium ion from the amine and carbonyl. mdpi.comorganic-chemistry.org The organic group of the boronic acid then acts as a nucleophile, adding to the electrophilic iminium carbon. wikipedia.org The use of chiral α-hydroxy aldehydes can lead to the formation of a single diastereomer of the β-amino alcohol product. wikipedia.org

A wide range of substrates are tolerated in the Petasis reaction. wikipedia.org Vinylboronic acids, like this compound, and various arylboronic acids can serve as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The reaction is also compatible with a variety of amines and carbonyl compounds. wikipedia.org Microwave irradiation has been shown to accelerate the reaction, particularly for electron-poor aromatic amines. organic-chemistry.org

Chan-Lam Coupling and C-Heteroatom Bond Formation

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. thieme-connect.comwikipedia.org This copper-catalyzed cross-coupling reaction typically involves an aryl or vinylboronic acid and a nucleophile containing an N-H or O-H group. nih.govmarmacs.org A significant advantage of the Chan-Lam coupling is that it can be conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The mechanism is thought to involve the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species. wikipedia.org The copper(I) is then reoxidized to copper(II) to continue the catalytic cycle, often by atmospheric oxygen. organic-chemistry.org

This compound can participate in Chan-Lam couplings to form various products. For example, coupling with amines or anilines yields N-styrylated products, while reaction with phenols or alcohols produces styryl ethers. organic-chemistry.org The reaction scope is broad, accommodating a variety of substrates including amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org Recent developments have also explored electrochemically mediated Chan-Lam couplings to address challenges with less nucleophilic substrates like anilines. nih.gov

Reactivity of the Hydroxyl Group in the Styryl Moiety

Functionalization and Derivatization Opportunities

The chemical character of this compound is defined by its two primary functional groups: the hydroxyl (-OH) group on the phenyl ring and the boronic acid [-B(OH)₂] group attached to the styrenic double bond. These groups can be selectively or simultaneously modified to generate a vast library of derivatives with tailored properties.

The phenolic hydroxyl group behaves as a nucleophile and a weak acid, making it amenable to a variety of classic organic transformations. Etherification reactions, for instance, can be employed to introduce alkyl or aryl substituents, thereby modulating the compound's solubility, lipophilicity, and electronic properties. Similarly, esterification of the hydroxyl group can be achieved using acyl chlorides or carboxylic anhydrides, leading to the formation of ester derivatives that can serve as prodrugs or possess unique liquid crystalline properties.

The boronic acid group is a cornerstone of modern organic synthesis, most notably for its participation in the Suzuki-Miyaura cross-coupling reaction . nih.govlibretexts.org This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the styrylboronic acid and various organic halides or triflates, opening avenues for the synthesis of complex conjugated systems, such as stilbenoid and biaryl compounds. researchgate.net The reactivity of the boronic acid in these couplings can be influenced by the electronic nature of the substituents on the phenyl ring. libretexts.org

Furthermore, the boronic acid moiety itself can be derivatized. It readily forms boronate esters upon reaction with diols, such as pinacol (B44631) or ethylene (B1197577) glycol. nih.govmdpi.com This transformation is often employed to protect the boronic acid group during other synthetic steps or to enhance its stability and solubility. The formation of boronate esters is a reversible process, influenced by pH, which is a key feature in the design of chemosensors and drug delivery systems. rsc.orgdntb.gov.uamdpi.com

The development of chemosensors and biological probes represents a significant application of this compound derivatives. rsc.orgdntb.gov.uamdpi.comnih.gov The boronic acid's ability to reversibly bind with cis-diols, such as those found in saccharides, makes it an ideal recognition element for glucose sensing. nih.gov By attaching a fluorophore or chromophore to the this compound scaffold, researchers can design probes that signal the presence of specific analytes through changes in their optical properties. frontiersin.orgmdpi.com The hydroxyl group can also be functionalized to tune the probe's photophysical characteristics or to attach it to other molecules or surfaces.

The following table summarizes some of the key functionalization reactions of this compound, highlighting the versatility of this compound in synthetic chemistry.

Functional Group Reaction Type Reagents and Conditions Derivative Class Potential Applications
Hydroxyl (-OH)EtherificationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Alkoxystyrylboronic acidsModified electronic properties, intermediates for pharmaceuticals
Hydroxyl (-OH)EsterificationAcyl chloride or Anhydride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)Acyloxystyrylboronic acidsProdrugs, liquid crystals
Boronic Acid [-B(OH)₂]Suzuki-Miyaura CouplingAryl/Vinyl Halide or Triflate, Palladium Catalyst, Base, SolventSubstituted Stilbenes, BiarylsOrganic electronics, pharmaceuticals
Boronic Acid [-B(OH)₂]Boronate Ester FormationDiol (e.g., Pinacol), Solvent (e.g., Toluene), Water removalStyrylboronate EstersStable intermediates, purification aid, sensing applications
BothDerivatization for SensingFluorophore/Chromophore attachment, further modificationsFluorescent/Colorimetric ProbesBiological imaging, analyte detection (e.g., glucose)

Table 1. Functionalization and Derivatization Reactions of this compound. This interactive table provides an overview of the primary reaction pathways for modifying the hydroxyl and boronic acid functionalities, leading to a diverse range of derivatives with various potential applications.

Applications in Organic Synthesis As a Building Block

Construction of Complex Organic Molecules

Boronic acids are foundational building blocks in medicinal chemistry and organic synthesis, primarily due to their role in powerful carbon-carbon bond-forming reactions. aablocks.comchem-space.com (E)-(4-Hydroxystyryl)boronic acid is particularly useful as a reagent in the Suzuki-Miyaura cross-coupling reaction, one of the most widely used methods for creating biaryl and poly-aryl structures which are scaffolds for many complex molecules. researchgate.net

The reaction involves the palladium-catalyzed coupling of the styrylboronic acid with various aryl, vinyl, or alkyl halides and triflates. This enables the efficient assembly of complex molecular architectures from simpler, readily available precursors. researchgate.netresearchgate.net The presence of the hydroxyl group on the phenyl ring provides an additional handle for further functionalization, allowing for the sequential construction of highly elaborate molecules. This dual functionality makes it a strategic component in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being joined. mdpi.com

Table 1: Examples of Complex Structures Synthesized Using Arylboronic Acids

Product Class Coupling Partner Key Reaction Significance
Biaryl Compounds Aryl Halides Suzuki-Miyaura Coupling Core structures in pharmaceuticals and materials
Poly-alkenes Vinyl Halides Suzuki-Miyaura Coupling Building blocks for conjugated polymers

Synthesis of Functionalized Styrene (B11656) Derivatives

This compound serves as an excellent starting material for a variety of functionalized styrene derivatives. grafiati.com The boronic acid moiety can be replaced through Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl substituents. researchgate.net Simultaneously or sequentially, the phenolic hydroxyl group can be modified through reactions such as etherification or esterification. This allows for the introduction of a wide range of functional groups, tailoring the properties of the resulting styrene derivative for specific applications.

For example, reacting the hydroxyl group can modulate the electronic properties of the molecule or introduce groups for polymerization. This versatility allows chemists to generate libraries of related compounds for screening purposes, such as in drug discovery or materials science. researchgate.net

Table 2: Potential Transformations for Synthesizing Functionalized Styrenes

Reagent Reaction Type Functional Group Modified Resulting Functionality
Alkyl Halide / Base Williamson Ether Synthesis Hydroxyl Ether
Acyl Chloride / Base Esterification Hydroxyl Ester

Precursors for Advanced Organic Frameworks

The unique structure of this compound makes it a promising precursor for the design and synthesis of advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Boronic acids are known to form stable, yet reversible, covalent bonds with diols to create boronate esters. researchgate.net This property is central to the construction of dynamic and responsive framework materials.

The hydroxyl group of this compound can act as a linker point within a framework, while the boronic acid group can be used to anchor the molecule to a support or to interact with other components within the framework, such as diol-containing linkers. nih.gov The extended conjugation of the styryl system can impart useful photophysical properties (e.g., fluorescence) to the resulting framework, making it suitable for applications in chemical sensing or optoelectronics. The ability of boronic acids to bind with saccharides also opens possibilities for creating frameworks for biological sensing applications. researchgate.net

Regioselective and Stereoselective Synthetic Pathways

The defined structure of this compound is critical for achieving high levels of selectivity in synthesis. researchgate.net

Stereoselectivity : The "(E)" designation signifies that the compound has a trans configuration across the carbon-carbon double bond. In many reactions, such as the Suzuki-Miyaura coupling, this stereochemistry is retained in the product. This is crucial for controlling the three-dimensional shape of the final molecule, which in turn dictates its properties and biological activity.

Regioselectivity : Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.com In this compound, the functional groups are positioned at opposite ends of the molecule (para-substituted). This arrangement influences the electronic properties of the aromatic ring and directs further reactions. For instance, electrophilic aromatic substitution would be directed to specific positions on the phenyl ring relative to the hydroxyl and vinylboronic acid groups. nih.gov In coupling reactions, the reaction occurs specifically at the carbon-boron bond, leaving the rest of the molecule intact for subsequent transformations. nih.govelsevierpure.com This predictable reactivity allows for the design of precise and efficient synthetic routes. masterorganicchemistry.com

Dynamic Covalent Networks

Dynamic covalent chemistry utilizes reversible chemical reactions to create adaptable and responsive materials. This compound is a key component in the formation of such networks, primarily through the reversible esterification reaction between its boronic acid moiety and diols.

Boronate ester hydrogels are three-dimensional polymer networks formed through the crosslinking of polymers bearing boronic acid groups with polymers containing diol functionalities. These hydrogels are held together by dynamic covalent boronate ester bonds, which can reversibly break and reform. This dynamic nature imparts unique properties to the hydrogels, such as self-healing and shear-thinning behavior.

The formation and stability of the boronate ester bonds are highly dependent on the pH of the surrounding environment. Generally, the equilibrium favors the formation of the more stable tetrahedral boronate esters at or above the pKa of the boronic acid mdpi.com. The pKa of aryl boronic acids can be tuned by introducing electron-withdrawing or electron-donating substituents on the phenyl ring mdpi.com. For this compound, the hydroxyl group (-OH) is an electron-donating group, which would be expected to increase the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8) mdpi.commdpi.com. A higher pKa means that a more alkaline environment is required to favor the formation of stable boronate ester crosslinks.

The dynamics of these hydrogels, including their gelation time and self-healing efficiency, are influenced by the kinetics of boronate ester formation and dissociation. The presence of the styryl group in this compound could potentially be utilized for polymerization, allowing for its incorporation into polymer backbones, which can then be crosslinked with diol-containing polymers like polyvinyl alcohol (PVA) mdpi.comgoogle.com. The reversible nature of the boronate ester bonds allows the hydrogel to reform after being mechanically disrupted, leading to self-healing properties nih.gov.

PropertyDescriptionGoverning Factors
Dynamic CrosslinkingReversible formation of boronate ester bonds between the boronic acid group of this compound and diols.pH, pKa of the boronic acid, concentration of reactants.
Self-HealingThe ability of the hydrogel to repair itself after damage due to the reversible nature of the boronate ester bonds.Kinetics of bond cleavage and reformation.
Shear-ThinningDecrease in viscosity under shear stress, allowing for injectability, followed by rapid recovery of the gel state.Dynamic equilibrium of the crosslinking reaction.

Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics. They are covalently crosslinked networks that can change their topology through associative exchange reactions at elevated temperatures, allowing them to be reprocessed and recycled nih.govsemanticscholar.org. Boronic ester exchange is a catalyst-free dynamic covalent reaction that can be utilized in the design of vitrimers sci-hub.box.

Materials incorporating this compound could potentially form vitrimers when crosslinked with diol-containing polymers. The network rearrangement would occur through transesterification of the boronate ester crosslinks nih.gov. The activation energy of this exchange reaction is a critical parameter that determines the temperature at which the material transitions from a solid-like to a fluid-like state (the topology freezing transition temperature, Tv). The electronic nature of the substituent on the phenyl ring of the boronic acid can influence this activation energy nih.gov.

The self-healing capabilities of these materials are also a direct consequence of the dynamic nature of the boronate ester bonds. Upon damage, the reversible bonds can reform across the fractured interface, restoring the material's integrity semanticscholar.org.

Material TypeKey FeatureUnderlying Chemistry
VitrimersReprocessable and recyclable crosslinked polymers.Associative exchange of boronate ester crosslinks at elevated temperatures.
Self-Healing MaterialsAbility to autonomously repair damage.Reversible formation and cleavage of boronate ester bonds at the damaged interface.

Stimuli-Responsive Materials

Stimuli-responsive materials are designed to undergo significant changes in their properties in response to external triggers. The boronic acid functionality of this compound makes it an excellent candidate for creating materials that respond to changes in pH, the presence of sugars, and redox conditions.

The equilibrium between the neutral trigonal form and the anionic tetrahedral form of boronic acids is pH-dependent mdpi.com. This property is the basis for the pH-responsiveness of materials containing this compound. At a pH below its pKa, the boronic acid exists predominantly in its neutral, less reactive form. As the pH increases to values around and above the pKa, the equilibrium shifts towards the anionic tetrahedral boronate, which readily forms stable esters with diols nih.govnih.gov.

This pH-dependent binding and unbinding can be harnessed to create materials that swell or shrink, or that release an encapsulated payload in response to a pH change. For instance, a hydrogel crosslinked by boronate esters will be more stable and less swollen at a higher pH (above the pKa) and will become less stable and more swollen or even dissolve at a lower pH (below the pKa) due to the hydrolysis of the boronate esters mdpi.com.

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in many sugars like glucose and fructose (B13574) researchgate.netnih.gov. This specific interaction forms the basis for sugar-responsive systems. In a hydrogel crosslinked by the reaction of this compound with a diol-containing polymer, the addition of free sugar molecules can lead to a competitive binding process.

The added sugar molecules can displace the polymer-bound diols from the boronate ester crosslinks, leading to a decrease in the crosslinking density of the hydrogel. This can result in swelling of the hydrogel or, in some cases, its complete dissolution, which can be utilized for the controlled release of an encapsulated therapeutic agent, such as insulin (B600854), in response to elevated glucose levels nih.govmssm.edu. The efficiency of this response depends on the binding affinity of the boronic acid for the competing sugar compared to the diol crosslinker.

StimulusMechanism of ResponsePotential Application
pHpH-dependent equilibrium of boronic acid/boronate ester formation.pH-triggered drug delivery, sensors.
Sugars (e.g., Glucose)Competitive binding of sugars with boronate esters, leading to dissociation of crosslinks.Self-regulated insulin delivery systems, glucose sensors.
RedoxOxidation of the boronic acid group, leading to cleavage of the C-B bond and disruption of crosslinks.Redox-triggered drug release in specific cellular environments.

Aryl boronic acids can be susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) researchgate.net. This oxidation typically leads to the cleavage of the carbon-boron bond and the formation of a phenol (B47542) and boric acid. This irreversible reaction can be exploited to create redox-responsive materials.

In a material where this compound is used as a crosslinker or a pendant group, the presence of an oxidative environment can lead to the degradation of the boronic acid moiety. This would result in the irreversible cleavage of the crosslinks and the disassembly of the material. Such a mechanism could be employed for targeted drug delivery to sites with high oxidative stress, such as tumor microenvironments or inflamed tissues researchgate.netrsc.org.

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Applications in Chemical Sensing and Biosensors

Molecular Recognition of Diols and Saccharides

The cornerstone of boronic acid-based sensing is the specific recognition of diols and saccharides. nih.govnih.gov This capability allows for the detection of crucial biological molecules like carbohydrates, which play fundamental roles in processes ranging from metabolic energy supply to cellular recognition events. soton.ac.uk

The interaction between a boronic acid and a diol is a reversible covalent condensation reaction that forms a cyclic boronate ester. rsc.orgnih.govresearchgate.net This binding event is governed by several key factors, primarily the pH of the aqueous solution. nih.govnih.gov

The boronic acid group, R-B(OH)₂, is a Lewis acid and exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state (boronate ion), R-B(OH)₃⁻. researchgate.netnih.gov The tetrahedral boronate form is significantly more reactive towards diols, with reaction rates reported to be 10³ to 10⁴ times faster than the neutral form. researchgate.net

The general mechanism involves two primary pathways:

Reaction with the neutral boronic acid: R-B(OH)₂ + Diol ⇌ Boronate Ester + 2H₂O

Reaction with the boronate ion: R-B(OH)₃⁻ + Diol ⇌ Boronate Ester⁻ + 2H₂O

Upon binding a diol, the boron center transitions from the trigonal to the tetrahedral geometry. researchgate.net This structural change, along with the associated electronic perturbations, is fundamental to the signal transduction in many boronic acid-based sensors. The stability of the resulting boronate ester complex is influenced by the pKa of both the boronic acid and the diol, as well as the stereochemistry and conformation of the diol's hydroxyl groups. nih.govmanchester.ac.uk

Table 1: Key Factors Influencing Boronate-Diol Complexation

Factor Description Impact on Binding
pH Affects the equilibrium between the neutral boronic acid and the more reactive anionic boronate. nih.govnih.gov Higher pH generally favors the formation of the anionic boronate, enhancing binding affinity up to an optimal point. researchgate.netnih.gov
Boronic Acid pKa The acidity of the boronic acid determines the concentration of the reactive boronate species at a given pH. nih.gov Lower pKa values lead to stronger binding at physiological pH. researchgate.net
Diol Structure The spatial arrangement (e.g., cis vs. trans) and flexibility of the diol's hydroxyl groups. nih.govmanchester.ac.uk Cis-diols on a five-membered ring (furanose form) or flexible acyclic diols generally form more stable complexes than those on a six-membered ring (pyranose form). researchgate.net
Steric Hindrance Physical obstruction around the boron atom or the diol that can impede complex formation. nih.gov Increased steric hindrance can destabilize the boronate ester complex. bohrium.com

Achieving selectivity for a specific saccharide, such as glucose, in a complex mixture of structurally similar carbohydrates is a significant challenge. illinois.edu Sensor design incorporates several principles to enhance this selectivity.

Modulating Lewis Acidity: The binding affinity of a boronic acid can be tuned by altering its electronic properties. Introducing electron-withdrawing groups onto the aromatic ring of an arylboronic acid increases its Lewis acidity, lowers its pKa, and enhances its ability to bind diols at physiological pH. researchgate.net

Multi-point Binding: To improve affinity and selectivity for larger or more complex saccharides, sensors are often designed with multiple boronic acid moieties. For instance, bis-boronic acid receptors can cooperatively bind a single glucose molecule, leading to a significant enhancement in binding strength and selectivity over monosaccharides that bind in a 1:1 fashion. researchgate.netnih.govnih.gov

Steric and Geometric Constraints: The geometry of the sensor molecule can be tailored to create a binding pocket that is complementary to the size and shape of the target diol. This approach, often seen in molecularly imprinted polymers, provides a high degree of selectivity. bohrium.com

Exploiting Unique Diol Structures: The selectivity of aryl monoboronic acids for D-fructose over D-glucose is often attributed to the ability of fructose (B13574) to present its diols in a conformation that is more favorable for stable complex formation. mdpi.com Sensor designs can exploit these inherent structural differences. For example, systems have been developed where the formation of a 2:1 sensor-glucose complex is facilitated, taking advantage of glucose's ability to form a boronate diester twice. mdpi.com

Fluorescent and Colorimetric Sensing Platforms

The binding of an analyte to (E)-(4-Hydroxystyryl)boronic acid or its derivatives can be transduced into a measurable optical signal, either as a change in color (colorimetric) or fluorescence. rsc.orgnih.gov

The development of simple, non-enzymatic sensors for glucose is a major focus of research, driven by the need for continuous glucose monitoring in diabetes management. nih.gov Boronic acid-based optical sensors offer a promising alternative to traditional enzyme-based methods. researchgate.netnih.gov

Colorimetric Sensing: Colorimetric assays provide a visual and often instrument-free method for detection. rhhz.net A common strategy involves the functionalization of gold nanoparticles (AuNPs) with boronic acid derivatives. nih.govrhhz.net

Mechanism: In one approach, boronic acid-functionalized AuNPs are designed to aggregate in solution. When glucose is introduced, it binds to the boronic acid moieties on separate nanoparticles, cross-linking them and causing aggregation. This aggregation leads to a distinct color change, typically from red to blue, due to changes in the surface plasmon resonance of the AuNPs. rhhz.net Conversely, systems have been designed where glucose binding prevents aggregation, resulting in an opposite colorimetric response. rhhz.net The signaling mechanism can also be based on the formation and cleavage of an intramolecular dative bond between the boronic acid and another part of a dye molecule, leading to a significant color change upon sugar binding. researchgate.netnih.gov

Fluorescent Sensing: Fluorescent sensors offer high sensitivity for detecting small changes in analyte concentration. mdpi.com Several photophysical mechanisms are employed:

Photoinduced Electron Transfer (PET): This is a widely used mechanism where the boronic acid acts as a quencher for an adjacent fluorophore (like pyrene (B120774) or anthracene) through a PET process. nih.gov The nitrogen atom in the amine group often participates in this process. The binding of a diol to the boronic acid alters its electronic properties, inhibiting the PET process and "turning on" the fluorescence of the reporter group. soton.ac.uknih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors involve a donor-acceptor pair. For example, a system might use an anionic fluorescent dye and a cationic viologen molecule functionalized with a boronic acid. The electrostatic attraction between the two quenches the dye's fluorescence. When glucose binds to the boronic acid, the resulting anionic boronate ester neutralizes the viologen's positive charge, disrupting the complex and restoring fluorescence. mdpi.com

Indicator Displacement Assays (IDA): In this competitive binding approach, a fluorescent dye, such as Alizarin Red S (ARS), is pre-bound to the boronic acid, resulting in a specific fluorescent signal. nih.gov When a target diol like glucose is added, it displaces the dye from the boronic acid, causing a measurable change in fluorescence. nih.govresearchgate.net

Table 2: Comparison of Optical Sensing Platforms for Glucose

Platform Principle Advantages Key Findings
Colorimetric (AuNP-based) Glucose-induced aggregation or disaggregation of boronic acid-functionalized gold nanoparticles changes their surface plasmon resonance. rhhz.net Simple, low-cost, visible detection. illinois.edurhhz.net Linear response of UV-vis absorption to glucose concentration has been demonstrated. rhhz.net
Fluorescent (PET) Glucose binding to the boronic acid inhibits the quenching of a nearby fluorophore. nih.gov High sensitivity. mdpi.com The fluorescence of pyrene- and anthracene-based sensors can be "turned on" in the presence of saccharides. nih.govnih.gov
Fluorescent (FRET) Glucose binding disrupts a donor-acceptor pair, restoring fluorescence. mdpi.com Operable at physiological pH; can be highly sensitive in the physiological glucose range. mdpi.com Viologen-boronic acid conjugates paired with anionic dyes like pyranine (B1669890) have been shown to be effective glucose sensors. mdpi.com
Fluorescent (IDA) Glucose displaces a fluorescent reporter dye (e.g., Alizarin Red S) from the boronic acid receptor. nih.gov Versatile method for determining binding constants. nih.govresearchgate.net ARS is a common and effective reporter for studying the binding of various diols to boronic acids. nih.govnih.gov

Boronic acids and their esters are not only reactive towards diols but also susceptible to oxidation by potent reactive oxygen and nitrogen species (ROS/RNS). nih.gov This reactivity has been harnessed to create highly specific probes for detecting these biologically damaging molecules, which are implicated in numerous pathological conditions. nih.gov

Peroxynitrite (ONOO⁻) is a highly reactive RNS that causes nitrative and oxidative stress in biological systems. nih.gov Boronate-based probes have emerged as one of the most effective tools for its detection. nih.govnih.gov

Mechanism: The detection mechanism relies on the rapid and selective oxidation of the boronate group by peroxynitrite. nih.gov This reaction involves the cleavage of the carbon-boron bond to produce a corresponding phenol (B47542). nih.gov The reaction between aromatic boronates and peroxynitrite is extremely fast, estimated to be nearly a million times faster than their reaction with hydrogen peroxide, which imparts high selectivity. nih.gov

Probe Design: Fluorescent probes for peroxynitrite are designed such that the boronate moiety quenches the fluorescence of an attached fluorophore. The irreversible, peroxynitrite-mediated cleavage of the C-B bond releases the unquenched, highly fluorescent phenol, resulting in a "turn-on" fluorescent signal that is directly proportional to the amount of peroxynitrite present. nih.gov Fluorophores like pyrene have been successfully used in these probes for imaging peroxynitrite in living cells. nih.gov

Sensing of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Electrochemical Biosensors

Electrochemical biosensors represent a significant application area for boronic acids, leveraging their ability to convert a biological recognition event into a measurable electronic signal. mdpi.comelectrochemsci.org The core principle for their use in biosensing is the reversible formation of stable, covalent cyclic esters with molecules containing 1,2- or 1,3-cis-diol functionalities. mdpi.comelectrochemsci.org This specific interaction allows for the targeted detection of a wide range of biologically important molecules, most notably glycoproteins and carbohydrates.

In a typical configuration, a boronic acid derivative is immobilized on an electrode surface. electrochemsci.org When a sample containing the target diol-bearing analyte (e.g., glycated hemoglobin, a key biomarker for diabetes) is introduced, the analyte binds to the boronic acid. encyclopedia.pub This binding event alters the electrochemical properties of the electrode/solution interface, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. The magnitude of the change in the electrochemical signal, such as a shift in redox potential or a change in peak current, can be correlated to the concentration of the analyte. mdpi.com

To enhance sensitivity and provide a distinct signal, boronic acids are often modified with redox-active moieties like ferrocene (B1249389). mdpi.commdpi.com For example, ferroceneboronic acid (FcBA) combines the diol-binding function of boronic acid with the electrochemical reporting of the ferrocene group. mdpi.com The binding of a sugar to the boronic acid moiety alters the redox properties of the nearby ferrocene, allowing for quantification. mdpi.com Other derivatives, such as 4-mercaptophenylboronic acid (MBA) or 4-aminophenylboronic acid (APBA), are used to facilitate stable immobilization onto gold or carbon electrode surfaces, respectively. encyclopedia.pubnih.gov

Boronic Acid DerivativeAnalyteSensor PrincipleKey Finding
Ferroceneboronic Acid (FcBA) Sugars (e.g., Glucose)The redox properties of the FcBA-sugar adduct differ from free FcBA, enabling electrochemical determination. mdpi.comThe redox potential or current is dependent on the glucose concentration. mdpi.com
4-Mercaptophenylboronic acid (MBA) Glycoproteins, DopamineMBA is immobilized on gold nanoparticles/electrodes to capture diol-containing targets for sandwich assays. electrochemsci.orgnih.govUsed in dual-amplified sandwich-type biosensors for low-level glycoprotein (B1211001) detection. electrochemsci.org
Aminophenylboronic acid (APBA) Glycated Hemoglobin (HbA1c)APBA is immobilized on a conducting polymer layer to specifically bind the diol groups on HbA1c. encyclopedia.pubThe sensor demonstrated specificity for HbA1c with a limit of detection of 0.052%. encyclopedia.pub

Probes for Biological Systems (Non-Clinical Focus)

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine and threonine proteases. Their inhibitory activity arises from the electrophilic nature of the boron atom, which readily accepts a lone pair of electrons from the hydroxyl group of a catalytic serine or threonine residue in the enzyme's active site. This interaction forms a stable, covalent, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis and thereby blocking the enzyme's catalytic activity. mdpi.com

The most prominent examples are peptidyl boronic acids, such as the clinically approved proteasome inhibitor bortezomib. mdpi.com In these inhibitors, a peptide backbone serves to direct the molecule to the specific substrate-binding pockets of the proteasome, while the C-terminal boronic acid acts as the "warhead" that covalently modifies the active site threonine. mdpi.com Studies on dipeptide boronic acid inhibitors have shown IC₅₀ values in the nanomolar range, demonstrating potent inhibition of the proteasome's chymotrypsin-like activity and the ability to induce cell cycle arrest. mdpi.com

While peptidyl boronic acids are the most studied class for proteasome inhibition, simpler arylboronic acids can also serve as building blocks for creating inhibitors for other enzymes. For example, 4-hydroxyphenylboronic acid and 4-bromophenylboronic acid are listed as reactants for the synthesis of various kinase and enzymatic inhibitors, including those targeting PDK1 and those for treating bacterial infections. sigmaaldrich.comsigmaaldrich.com This highlights the general utility of the boronic acid pharmacophore in inhibitor design, although specific inhibitory activity against a particular enzyme like the proteasome typically requires additional structural features for targeted delivery.

Inhibitor ClassTarget EnzymeMechanism of ActionExample/Finding
Peptidyl Boronic Acids Proteasome (Threonine Protease)The boronic acid forms a stable, tetrahedral boronate adduct with the active site threonine residue, mimicking the hydrolytic transition state. mdpi.comBortezomib and other dipeptide boronic acids show potent inhibition with IC₅₀ values as low as 4.60 nM. mdpi.com
Boronic Acid-Containing Compounds Cytochrome P450 (Bioactivation)Can undergo deboronation catalyzed by P450 enzymes to form electrophilic imine amide metabolites. nih.govThis represents a potential bioactivation pathway that needs to be considered in drug design. nih.gov
4-Hydroxyphenylboronic acid Various (as a reactant)Serves as a chemical building block for more complex inhibitors.Used to prepare inhibitors of PDK1, which is involved in cancer cell growth and survival. sigmaaldrich.com

The detection of glycans and glycoproteins is a critical task in proteomics and disease diagnosis, as changes in protein glycosylation are associated with many physiological and pathological states. nih.gov Boronic acids provide a powerful chemical tool for this purpose, acting as a synthetic lectin that can selectively recognize and bind to the carbohydrate portions (glycans) of these biomolecules. mdpi.comnih.gov

This recognition is based on the reversible formation of covalent, cyclic boronate esters between the boronic acid group and cis-diol pairs present in the sugar rings of the glycans. nih.gov This interaction is specific to the glycan moiety, allowing for the selective capture of glycoproteins from complex biological samples, thereby distinguishing them from non-glycosylated proteins. nih.gov

This principle is widely used in enrichment strategies prior to analysis by mass spectrometry. Materials functionalized with boronic acids—such as magnetic nanoparticles, silica (B1680970) particles, or polymer resins—are used to capture glycoproteins from a mixture. nih.gov After washing away non-binding proteins, the captured glycoproteins can be released by altering the pH, as the boronate ester bond is typically most stable at alkaline pH. nih.gov This boronate affinity chromatography allows for the unbiased enrichment of both N- and O-linked glycoproteins.

Method/MaterialTargetPrincipleApplication/Finding
Boronic Acid-Functionalized Materials Glycoproteins / GlycopeptidesReversible covalent binding between boronic acid and cis-diols on glycan chains. nih.govUsed for selective enrichment and separation of glycoproteins from complex biological samples like cell lysates. nih.gov
MBA-capped Gold Nanoparticles GlycoproteinsMBA-AuNPs bind to glycoproteins, which are captured on a sensor surface, forming a sandwich complex for electrochemical detection. electrochemsci.orgEnables dual-amplified, sensitive detection of glycoproteins at low concentrations. electrochemsci.org
Boronic Acid-Modified Fluorescent Probes Glucose / MonosaccharidesBinding of the diol-containing sugar to the boronic acid modulates the fluorescence of a nearby fluorophore (e.g., via PET). nih.govAllows for the optical sensing of sugars; used to create fluorescent probes for glucose detection in live cells. nih.gov

The development of probes that can visualize specific molecules within living cells is essential for understanding cellular biology. Boronic acid-based probes have emerged as valuable tools for intracellular imaging, particularly for detecting analytes like hydrogen peroxide and glucose. nih.govnih.gov The styryl structure of this compound suggests inherent fluorescent properties, making it a suitable scaffold for a "turn-on" fluorescent probe.

The strategy for imaging H₂O₂ relies on the irreversible oxidation of the boronic acid. A probe designed with a boronic acid group acting as a fluorescence quencher will be non-fluorescent. Upon reaction with intracellular H₂O₂, the boronic acid is converted to a hydroxyl group. This transformation can restore the fluorescence of the core fluorophore, leading to a "turn-on" signal that directly reports the presence of H₂O₂. nih.gov Studies with coumarin-based boronic probes have demonstrated that this activation can be very rapid and highly selective for H₂O₂ over other reactive oxygen species (ROS). nih.gov

For imaging glycans or glucose, the strategy relies on reversible binding. Probes can be designed where the boronic acid is positioned near a fluorophore. In the unbound state, the probe has a certain fluorescence level. When it binds to a diol-containing target like glucose, the interaction can modulate the fluorescence through mechanisms like photoinduced electron transfer (PET), resulting in either an increase or decrease in signal intensity. nih.gov Diboronic acid probes have been successfully used to image glucose heterogeneity between normal and tumor cells and to visualize glucose in whole organisms like zebrafish. nih.gov

Probe TypeTarget AnalyteImaging MechanismKey Feature
Oxidation-Responsive Probe Hydrogen Peroxide (H₂O₂)Irreversible oxidation of boronic acid to a phenol, which "turns on" the fluorescence of the probe scaffold. nih.govAllows real-time detection of exogenously added or endogenously produced H₂O₂ in cells. nih.gov
Reversible Binding Probe GlucoseReversible formation of a boronate ester with glucose modulates the probe's fluorescence. nih.govUsed to identify glucose heterogeneity between normal and tumor cells and to image glucose in zebrafish. nih.gov
Boronic Acid-Functionalized MOF Hydrogen Peroxide (H₂O₂)H₂O₂ detection within a metal-organic framework (MOF) leads to bright blue fluorescence. researchgate.netSuccessfully employed for imaging intracellular H₂O₂ in MDA-MB-231 cancer cells. researchgate.net

Advanced Derivatization and Analytical Methodologies

Boronate Ester Formation for Improved Analytical Detection

The foundational reaction enabling advanced analytical detection is the reversible condensation of the boronic acid group with compounds containing 1,2- or 1,3-diols, such as carbohydrates or catechols, to form five- or six-membered cyclic boronate esters. researchgate.net This pH-dependent reaction is exploited to create highly selective and sensitive detection methods. researchgate.net

One prominent application is in High-Performance Liquid Chromatography (HPLC) with post-column derivatization. nih.gov In this setup, complex mixtures are first separated by the HPLC column. The eluate is then mixed with a reagent that specifically reacts with boronic acids to yield a product with superior detection properties. nih.govdaneshyari.com A common reagent is alizarin, which forms a highly fluorescent complex with boronic acids. daneshyari.com This allows for the selective and sensitive detection of boronic acid-containing compounds, like (E)-(4-hydroxystyryl)boronic acid, that might otherwise have weak ultraviolet absorption. mdpi.com The resulting fluorescent boronate ester complexes can be monitored using a fluorescence detector, greatly facilitating the analysis of complex reaction mixtures. nih.govdaneshyari.com

ParameterConditionSource(s)
Technique HPLC with Post-Column Derivatization nih.gov
Derivatizing Agent Alizarin daneshyari.com
Reaction Forms a fluorescent boronic ester complex daneshyari.com
Detection Fluorescence Detector nih.gov
Example λ(exc) 469 nm nih.gov
Example λ(em) 610 nm nih.gov
Benefit Selective and sensitive detection of boronic acids in complex mixtures nih.govdaneshyari.com

Another advanced analytical approach involves fluorescent "turn-on" sensing. In some sensor designs, the free boronic acid group can quench the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer or vibrational-coupled relaxation (a "loose-bolt effect"). nih.gov When the boronic acid binds to a target diol, this quenching mechanism is disrupted, and the fluorescence is "turned on," providing a direct and measurable signal for the presence of the analyte. nih.gov Furthermore, competitive binding assays using fluorescent dyes like Alizarin Red S (ARS) are employed to quantify boronic acid-diol interactions. In these assays, the boronic acid is pre-complexed with ARS, yielding a fluorescent signal. The addition of a competing diol displaces the ARS, causing a decrease in fluorescence that can be correlated to the concentration and binding affinity of the diol. nih.gov

Applications in Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labeling. thermofisher.commaastrichtuniversity.nl Boronic acids, including this compound, are valuable tools in MSI for enhancing the detection of specific classes of metabolites.

One key application is on-tissue derivatization . Vicinal diol-containing metabolites, such as certain neurotransmitters (e.g., catecholamines) or sugars, can be difficult to detect with high sensitivity in their native state. nsf.gov By spraying a solution of a derivatizing agent like this compound onto the tissue slice, these metabolites are converted in situ to their corresponding boronate esters. nsf.gov This chemical modification often improves the ionization efficiency of the target analytes in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, leading to a stronger signal and enabling their precise localization within the tissue architecture. nsf.gov

A related concept is the use of reactive matrices in MALDI-MS. A standard MALDI matrix co-crystallizes with an analyte and facilitates its desorption and ionization. researchgate.net A reactive matrix goes a step further by covalently binding to the analyte during the ionization process. nih.gov Boronic acid analogues of common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) have been synthesized. nih.govresearchgate.net These reactive matrices selectively bind to diol-containing analytes, effectively combining the sample preparation and derivatization step to provide selective analysis in a single step. nih.govresearchgate.net

Spectroscopic Characterization of Boron Interactions (e.g., ¹¹B-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B-NMR, is an indispensable tool for characterizing this compound and its interactions. Boron-11 is a quadrupolar nucleus with a high natural abundance, making it readily observable by NMR. nsf.gov

A key strength of ¹¹B-NMR is its ability to clearly distinguish between the different hybridization states of the boron atom. nsf.gov The free this compound features a trigonal planar, sp²-hybridized boron atom. Upon reaction with a diol to form a cyclic boronate ester, or upon coordination with a Lewis base at high pH to form a boronate ion, the boron center becomes tetrahedral and sp³-hybridized. nsf.gov This structural change results in a distinct and significant upfield shift in the ¹¹B-NMR spectrum. nsf.gov The signal for the sp² boronic acid is also typically broader than the sharper signal of the sp³ boronate ester, an observation attributed to differences in the nuclear quadrupole coupling constant. nih.gov This allows for direct monitoring of boronate ester formation and the study of binding equilibria. nsf.govrsc.org

Featuresp² Boronic Acidsp³ Boronate EsterSource(s)
Compound Example This compound(E)-(4-Hydroxystyryl)boronate ester nsf.gov
Hybridization sp²sp³ nsf.gov
Geometry Trigonal PlanarTetrahedral nsf.gov
Typical ¹¹B δ (ppm) ~27-32 ppmSignificant upfield shift from the acid nsf.govresearchgate.netrsc.org
Signal Line Shape BroadRelatively Sharp nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reactivity and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that are crucial for understanding chemical reactivity.

DFT calculations can elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. For instance, in reactions involving boronic acids, DFT has been used to explore the role of fluoride (B91410) activation and the formation of B-F "ate" complexes. bldpharm.com These calculations can determine the activation free energies for key steps, such as the nucleophilic addition or electrophilic substitution, and identify transition states (TS) and intermediates (Int). bldpharm.com For example, a calculated activation free energy of 7.2 kcal mol⁻¹ for a nucleophilic addition step indicates a process that is easily achievable under reaction conditions. bldpharm.com

Key parameters derived from DFT calculations help in assessing the reactivity of a molecule like (E)-(4-Hydroxystyryl)boronic acid. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Other quantum chemical descriptors calculated via DFT provide further insights into reactivity:

DescriptorSymbolSignificance
Chemical Hardness ηMeasures resistance to change in its electron distribution.
Chemical Softness SThe reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electronegativity χThe power of an atom to attract electrons to itself.
Electrophilicity Index ωA global measure of electrophilic power.
Nucleophilicity Index NA measure of nucleophilic character.

These descriptors, when calculated for this compound, would allow for a quantitative comparison of its reactivity against other related compounds, helping to predict its behavior in various chemical transformations. For example, DFT studies on coumarin (B35378) derivatives have shown that the LUMO density can confirm the influence of electron-withdrawing groups on antifungal activity, corroborating structure-activity relationship hypotheses. mdpi.com Similarly, DFT calculations on other boronic acids have been employed to understand their conformational possibilities and electronic features. researchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical docking study, the three-dimensional structure of the target protein is required, which can be obtained from crystallographic data. The ligand is then placed into the binding site of the receptor, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For boronic acids, docking studies have been instrumental in elucidating their binding modes. For example, docking studies of boronic acid analogs of combretastatin (B1194345) A-4, which share the core stilbene (B7821643) structure with this compound, were performed on the α,β-tubulin heterodimer. bindingdb.org These studies suggested that the boronic acid moiety could form strong hydrogen bonds with key amino acid residues in the colchicine (B1669291) binding site, such as Thr-179 and Val-181 of α-tubulin, thereby inhibiting tubulin polymerization. bindingdb.org

The prediction of binding affinity can be further refined using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. Various in silico approaches, from simpler endpoint energy methods to more rigorous alchemical perturbation methods, are used to estimate binding free energies, which are directly related to inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). nih.gov

The results of these predictions are often correlated with experimental data to validate the computational model. For example, a high correlation coefficient (R²) between calculated and experimental binding free energies indicates a predictive and reliable model. nih.gov

Computational MethodPurposeExample Application
Molecular Docking Predicts binding pose and provides a preliminary score.Docking of boronic acid analogs into the tubulin colchicine site. bindingdb.org
MM/GBSA or MM/PBSA Refines binding free energy prediction from docking poses.Used to improve the correlation between predicted and measured binding affinities. wikipedia.org
Free Energy Perturbation (FEP) Rigorously calculates relative binding affinities.Applied to G-protein coupled receptor (GPCR) targets to achieve high correlation with experimental data. nih.gov

Structure-Reactivity Relationship Elucidation

The structure-reactivity relationship (SRR) describes how the chemical structure of a molecule influences its reactivity. For this compound, understanding these relationships is key to predicting its behavior in chemical reactions and biological systems.

A fundamental aspect of boronic acid reactivity is its ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins. This interaction is highly dependent on both the structure of the boronic acid and the solution's pH. Boronic acids act as Lewis acids, and their ability to bind diols is significantly enhanced when the boron atom is in its tetrahedral, negatively charged boronate form (R-B(OH)₃⁻).

The acidity of the boronic acid, measured by its pKa, is a critical factor. The pKa is influenced by the electronic properties of the substituent on the phenyl ring. For this compound, the styryl group and the para-hydroxyl group influence the Lewis acidity of the boron center. The hydroxyl group is an electron-donating group, which would be expected to increase the pKa compared to unsubstituted phenylboronic acid, making it a weaker Lewis acid.

Studies on a variety of substituted phenylboronic acids have established clear structure-reactivity relationships:

Electronic Effects: Electron-withdrawing groups on the phenyl ring decrease the boronic acid's pKa, making it a stronger Lewis acid and generally increasing its binding affinity for diols at a given pH. Conversely, electron-donating groups increase the pKa.

Steric Effects: Bulky groups near the boronic acid moiety can hinder its ability to approach and bind to a diol.

pH Dependence: The binding is pH-dependent because the formation of the more reactive tetrahedral boronate species is favored at pH values near or above the boronic acid's pKa.

For this compound, the extended π-conjugation of the styryl system and the electron-donating nature of the hydroxyl group are the key structural features. The relationship between a boronic acid's pKa and its association constant (Kₐ) with a diol like sorbitol often shows a trend where a lower pKa leads to a higher association constant for unhindered boronic acids. This provides a framework for predicting the binding behavior of this compound with biologically relevant diols.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

While classical methods for synthesizing boronic acids, such as the reaction of organometallic reagents (Grignard or organolithium) with borate (B1201080) esters, are well-established, future research is geared towards more efficient, sustainable, and functional-group-tolerant strategies. nih.gov Emerging research directions include:

Transition Metal-Catalyzed C-H Borylation: Direct borylation of C-H bonds is a powerful tool that avoids the pre-functionalization required for organometallic reagents. This approach increases atom economy and allows for the synthesis of complex boronic acids that may not be accessible through traditional routes. nih.gov

Photocatalytic Methods: Visible-light photocatalysis is emerging as a mild and efficient way to generate radicals for subsequent borylation. For instance, direct decarboxylative borylation of carboxylic acids using visible-light catalysis represents a novel pathway to produce boronic acids from readily available starting materials. researchgate.net

Flow Chemistry: The adaptation of synthetic routes to continuous flow reactors can enhance reaction efficiency, safety, and scalability. This is particularly advantageous for managing reactive intermediates and optimizing reaction conditions. The successful application of photocatalytic multicomponent reactions in photo-flow reactors highlights this trend. chemrxiv.org

These advancements promise to make (E)-(4-Hydroxystyryl)boronic acid and a diverse array of its derivatives more accessible, paving the way for their broader application. wiley.com

Advanced Materials with Tunable Properties

The incorporation of this compound into polymeric structures is a key area of research, leading to advanced materials with dynamic and responsive characteristics. The ability of boronic esters to undergo reversible cleavage and reformation in response to stimuli like pH, temperature, or the presence of specific molecules is fundamental to this field. mdpi.comethz.ch

Vitrimers and Self-Healing Polymers: Boronic ester cross-links are being used to create vitrimers, a class of polymers that combine the recyclability of thermoplastics with the mechanical robustness of thermosets. nih.gov These materials exhibit self-healing properties, where damage can be repaired by rearranging the dynamic boronic ester bonds, often assisted by mild heating or a solvent like water. mdpi.comnih.govresearchgate.net

Tunable Mechanical and Thermal Properties: The properties of these dynamic polymers can be precisely controlled. By engineering the side groups or altering the chemical structure of the polymer backbone, researchers can adjust key characteristics. For example, increasing hydrogen bonding through additional hydroxyl groups can enhance both the glass transition temperature (Tg) and tensile strength of the material. mdpi.com This tunability is crucial for designing materials tailored to specific applications, from flexible electronics to biomedical devices. mdpi.comnih.gov

Table 1: Tunable Properties of Boronic Ester Cross-Linked Polymers This table is interactive. Users can sort data by clicking on the headers.

Polymer System Cross-Linker Key Tunable Property Resulting Characteristic Reference
Poly(β-hydroxyl amine)s Benzene-1,4-diboronic acid Side-group structure (e.g., adding hydroxyl groups) Increased Tg (up to 95 °C) and tensile strength (up to 34.2 MPa) mdpi.com
Tetra-arm PEG with boronic acid Diol-containing tetra-arm poly(amidoamine) Substituents on boronic acid (electron-donating vs. withdrawing) Control over relaxation time and recyclability temperature nih.gov
Dopamine and boronic acid functionalized polymers Self-cross-linking pH pH-responsive adhesion for reversible wet adhesives researchgate.net

Highly Selective and Sensitive Sensing Platforms

Boronic acids are exceptional recognition elements for the development of chemical sensors, primarily due to their specific and reversible interaction with compounds containing cis-1,2- or cis-1,3-diol functionalities, such as saccharides and glycoproteins. nih.govmdpi.com Future research focuses on enhancing the sensitivity and selectivity of these platforms for applications in environmental monitoring and medical diagnostics. mdpi.com

Fluorescent Sensors: A common strategy involves linking a boronic acid to a fluorophore. The binding of a diol-containing analyte to the boronic acid alters the electronic properties of the system, causing a detectable change in fluorescence intensity (either quenching or enhancement). rsc.orgnih.gov Systems based on anthracene (B1667546) or pyrene (B120774) fluorophores have been developed for detecting glucose. nih.govnih.govbath.ac.uk

Nanomaterial-Based Sensors: To improve sensitivity, boronic acids are being integrated with nanomaterials like graphene oxide, gold nanoparticles, and quantum dots. mdpi.comnih.gov For instance, boronic acid-functionalized graphitic carbon nitride (g-C3N4) nanosheets have been developed for the ultrasensitive detection of glycoproteins, achieving detection limits in the nanomolar (nM) and even picomolar (pM) range. rsc.org

Electrochemical Biosensors: Boronic acid derivatives can be immobilized on electrode surfaces to capture target analytes. The binding event can be transduced into an electrical signal, offering a low-cost and rapid detection method. mdpi.com

Table 2: Examples of Boronic Acid-Based Sensing Platforms This table is interactive. Users can sort data by clicking on the headers.

Sensing Platform Analyte Detection Principle Limit of Detection (LOD) Reference
Boronic acid-functionalized g-C3N4 Nanosheets Immunoglobulin G (glycoprotein) Fluorescence Enhancement 2.2 nM (52 pM with enrichment) rsc.org
Coumarin-based boronic acid Palladium (Pd2+) ion Fluorescence Enhancement ("Turn-on") 38 nM nih.gov
Pyrene-1-boronic acid functionalized SWNTs D-Glucose Near-Infrared (NIR) Fluorescence Modulation Not specified bath.ac.uk
4-Aminophenylboronic acid on gold surface Sialic Acid / Hemagglutinin Surface Plasmon Resonance (SPR) Not specified nih.govbath.ac.uk

Integration into Complex Chemical Systems

Beyond their use as standalone functional molecules, boronic acids like this compound are being integrated as key components in complex, multi-step chemical transformations. This allows for the rapid construction of intricate molecular architectures from simpler starting materials.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. Boronic acids are valuable in MCRs due to their stability and versatile reactivity. For example, the Ugi four-component reaction (Ugi-4CR) has been employed to efficiently synthesize a library of bis-boronic acid compounds for use as sensors. rsc.org Similarly, photoredox-catalyzed four-component reactions can use boronic acids as alkylating agents to build complex amines. chemrxiv.org

Novel Reaction Cascades: A groundbreaking area of research involves using boronic acids in unconventional ways. Recently, boronic acids have been utilized as efficient "hydroxyl synthons" in aryne-induced three-component coupling reactions. nih.govrsc.org In this process, the boronic acid, upon activation with fluoride (B91410), effectively acts as a source of a hydroxide (B78521) ion, enabling the construction of complex molecules that would be difficult to synthesize otherwise. nih.govsemanticscholar.org This novel reactivity paradigm expands the synthetic toolkit and highlights the potential for discovering new transformations involving boronic acids. rsc.org

Table 3: Integration of Boronic Acids in Complex Reactions This table is interactive. Users can sort data by clicking on the headers.

Reaction Type Role of Boronic Acid Reactants Synthesized Product Type Reference
Aryne-Induced Three-Component Coupling Hydroxyl Synthon (OH⁻ source) Aryne precursor, cyclic sulfide, aryl boronic acid Ring-opened hydroxylation products nih.govsemanticscholar.org
Ugi Four-Component Reaction (Ugi-4CR) Building block with recognition site Aldehyde, amine, isocyanide, boronic acid-containing carboxylic acid Bis-boronic acid sensors rsc.org
Photoredox-Catalyzed Four-Component Reaction Alkylating Agent (Radical Precursor) Styrene (B11656) derivative, aldehyde, amine, alkyl boronic acid Complex secondary amines chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-(4-Hydroxystyryl)boronic acid and confirming its stereochemical purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple 4-hydroxystyryl halides with boronic acid precursors. Purification is typically achieved using flash chromatography or recrystallization. Stereochemical purity is confirmed via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to verify the E-configuration, supported by HPLC analysis with chiral stationary phases if racemization is a concern . Automated synthesis platforms (e.g., IMCR-enabled workflows) can also expedite production while ensuring structural fidelity .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Answer : Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is optimal due to its high sensitivity and selectivity, enabling detection at sub-ppm levels. Validation parameters (linearity, LOD/LOQ, accuracy) should adhere to ICH guidelines, with sample preparation involving protein precipitation or solid-phase extraction to minimize matrix interference . For direct characterization, MALDI-MS with derivatization (e.g., pinacol ester formation) prevents boronic acid trimerization artifacts .

Q. How does the hydroxystyryl group influence the acidity and diol-binding kinetics of this boronic acid compared to simpler aryl analogs?

  • Methodological Answer : The hydroxystyryl group lowers the pKa of the boronic acid via electron-withdrawing effects, enhancing diol-binding affinity at physiological pH. Stopped-flow kinetic assays reveal binding rates (konk_{on}) with sugars (e.g., fructose, glucose) within seconds, tracking thermodynamic affinities. Comparative studies with phenylboronic acid controls using fluorescence titration or SPR spectroscopy quantify these differences .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS/CLP protocols: use PPE (gloves, goggles, lab coats), ensure proper ventilation, and avoid inhalation of dust. The compound may cause skin/eye irritation (H315/H319) and respiratory sensitization (H335). Emergency measures include rinsing exposed areas with water and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of this compound with glycoproteins or diols?

  • Methodological Answer : Systematically vary buffer conditions (pH, ionic strength) and use surface plasmon resonance (SPR) to distinguish specific boronic acid-diol interactions from nonspecific binding. For glycoproteins, secondary interactions (e.g., hydrophobic or electrostatic) can be minimized using borate buffers at pH ≥ 8.5, followed by competitive elution with sorbitol . Computational docking studies (e.g., AutoDock Vina) may predict binding modes and identify structural motifs causing variability .

Q. What strategies optimize the photostability and binding efficiency of this compound in light-responsive drug delivery systems?

  • Methodological Answer : Incorporate azobenzene moieties ortho to the boronic acid group to enable photo-switching. E→Z isomerization under visible light (e.g., 450 nm) enhances diol-binding affinity by 20-fold. Stability is improved using methoxy-substituted azobenzenes, which reduce photodegradation. In hydrogels, covalent adaptable networks can be tuned using red light to modulate stiffness and drug release kinetics .

Q. How do non-covalent interactions (e.g., π-π stacking) affect the anticancer activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies via substituent variation (e.g., halogenation, methoxy groups) on the styryl backbone can enhance tubulin polymerization inhibition. Apoptosis assays (FACScan) and COMPARE analysis against cancer cell panels (e.g., NCI-60) reveal mechanistic divergence from combretastatin analogs. Molecular dynamics simulations predict binding poses in tubulin’s colchicine pocket, validated by X-ray crystallography .

Q. What computational approaches predict interaction mechanisms between this compound and cancer-related glycoproteins?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to model boronic acid-saccharide interactions. Density functional theory (DFT) quantifies electronic effects of the hydroxystyryl group on binding thermodynamics. Machine learning models trained on SPR data (kon/koff rates) can prioritize glycoprotein targets for experimental validation .

Contradictions and Methodological Considerations

  • Binding Kinetics vs. Thermodynamics : While stopped-flow assays ( ) emphasize rapid equilibrium (t1/2<10t_{1/2} < 10 s), SPR studies ( ) highlight prolonged dissociation in glycoprotein systems due to secondary interactions. Researchers must contextualize kinetic data with target-specific assays.
  • Synthetic Challenges : Automated platforms ( ) improve reproducibility, but boronic acid trimerization during MALDI-MS ( ) necessitates derivatization protocols to avoid artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.